molecular formula C20H20N2O3S B4588082 (5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B4588082
M. Wt: 368.5 g/mol
InChI Key: YBLFHIBWMYFQLU-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde and 2-methoxybenzaldehyde, which undergo a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-3-(4-ethoxyphenyl)-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-16-11-9-15(10-12-16)22-19(23)17(21(2)20(22)26)13-14-7-5-6-8-18(14)24-3/h5-13H,4H2,1-3H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFHIBWMYFQLU-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.